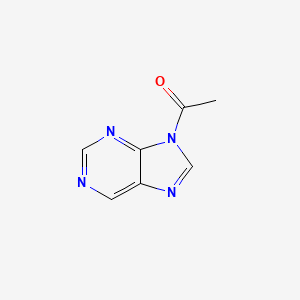

1-(9H-purin-9-yl)ethanone

Description

1-(9H-Purin-9-yl)ethanone, also known as 1-(6-amino-9H-purin-9-yl)ethanone (CAS: 6743-09-5), is a purine derivative characterized by an acetyl group (ethanone) attached to the N9 position of the purine ring. Its molecular formula is C₇H₇N₅O, with a molar mass of 177.16 g/mol and a density of 1.66 g/cm³ (predicted). Key properties include a high melting point (280°C) and a pKa of 2.57, indicative of moderate acidity .

Properties

Molecular Formula |

C7H6N4O |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

1-purin-9-ylethanone |

InChI |

InChI=1S/C7H6N4O/c1-5(12)11-4-10-6-2-8-3-9-7(6)11/h2-4H,1H3 |

InChI Key |

WVJLGTBKYSTGGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=NC2=CN=CN=C21 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(9H-purin-9-yl)ethanone typically involves the reaction of purine derivatives with acetylating agents. One common method is the acetylation of adenine using acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs .

Chemical Reactions Analysis

1-(9H-purin-9-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the purine ring’s hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.

Scientific Research Applications

1-(9H-purin-9-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its potential role in DNA and RNA interactions, given its structural similarity to nucleotides.

Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to interfere with nucleotide synthesis and function.

Mechanism of Action

The mechanism of action of 1-(9H-purin-9-yl)ethanone involves its interaction with nucleic acids. It can intercalate into DNA or RNA strands, disrupting their normal function. This disruption can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. The compound may also inhibit specific enzymes involved in nucleotide synthesis, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound 8 : 1-[4-(6-Amino-9-ethyl-9H-purin-2-ylethynyl)-phenyl]-ethanone

- Molecular Formula : C₁₇H₁₅N₅O

- Key Features : Incorporates a phenyl-ethynyl linker at the C2 position and an ethyl group at N7.

- Synthesis: Prepared via Sonogashira coupling, yielding 67% after chromatography .

- Physical Properties : Melting point reported as 92–30°C (likely typographical error), with a lower density compared to the target compound.

Compound 12 : 2-(2-Amino-6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)-ethan-1-one

- Molecular Formula : C₁₃H₉Cl₃N₅O

- Key Features: Dichlorophenyl group at the ethanone moiety and chloro-substitution at C6 of the purine.

- Synthesis : Low yield (<30% ) due to steric hindrance from dichlorophenyl and chloro-purine groups .

- Significance : Increased lipophilicity may improve membrane permeability but complicates synthetic accessibility .

1-{4-[2-(6-Amino-9H-purin-9-yl)ethoxy]phenyl}ethanone

- Molecular Formula : C₁₅H₁₅N₅O₂

- Key Features: Ethoxy-phenyl spacer at the ethanone group.

Physicochemical Properties

Note: The reported melting range for Compound 8 (92–30°C) is likely erroneous and may reflect decomposition or impurities.

Biological Activity

1-(9H-purin-9-yl)ethanone, also known as purine ethanone, is a compound of significant interest in the fields of biochemistry and pharmacology due to its structural resemblance to nucleotides. This similarity suggests potential roles in biological processes involving DNA and RNA, making it a candidate for further investigation in various biological activities.

- Molecular Formula : C7H8N4O

- Molecular Weight : 164.16 g/mol

- CAS Number : 13238-83-6

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins involved in cellular signaling pathways. The compound can act as a modulator of enzyme activity, particularly those involved in nucleotide metabolism and signal transduction.

Key Mechanisms:

- Nucleotide Mimicry : Its structural similarity to purines allows it to interact with enzymes that recognize nucleotide substrates.

- Enzyme Inhibition : It has been shown to inhibit specific kinases, affecting downstream signaling pathways critical for cell proliferation and survival.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antitumor Activity : Research indicates that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) through the modulation of kinase activity.

- Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral effects by interfering with viral replication mechanisms.

Case Studies

-

Antitumor Effects on Cancer Cell Lines :

- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 µM to 25 µM across different cell types, indicating its potential as an anticancer agent.

-

Mechanistic Studies on Kinase Inhibition :

- In vitro assays revealed that this compound acts as a competitive inhibitor of protein kinases such as CKIα and ERK2, with IC50 values reported at 5.6 µM and 52 µM respectively. This inhibition leads to altered phosphorylation states of target proteins involved in cell cycle regulation.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antiviral | Inhibits viral replication | |

| Kinase Inhibition | Competitive inhibition of CKIα and ERK2 |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific targets.

- Mechanistic Insights : Elucidating the detailed molecular mechanisms underlying its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.